molecular formula C14H26N2O6 B14147609 1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate CAS No. 328086-58-4

1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate

Cat. No.: B14147609
CAS No.: 328086-58-4
M. Wt: 318.37 g/mol
InChI Key: CWTLVGQWYBAHTL-UWVGGRQHSA-N
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Description

1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate is a synthetic compound with potential applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection to yield the target compound. Common synthetic routes may involve the use of protecting groups such as tert-butyl to safeguard reactive sites during intermediate steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamine
  • 1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-aspartate

Uniqueness

1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and potential applications. Its structure allows for targeted interactions with biological molecules and versatile use in synthetic chemistry.

Properties

CAS No.

328086-58-4

Molecular Formula

C14H26N2O6

Molecular Weight

318.37 g/mol

IUPAC Name

dimethyl (2S,4S)-2-(2-aminoethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate

InChI

InChI=1S/C14H26N2O6/c1-14(2,3)22-13(19)16-10(12(18)21-5)8-9(6-7-15)11(17)20-4/h9-10H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-/m0/s1

InChI Key

CWTLVGQWYBAHTL-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@H](CCN)C(=O)OC)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(CCN)C(=O)OC)C(=O)OC

Origin of Product

United States

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